Nickel(II) peroxide hydrate

Descripción

Historical Context and Evolution of Nickel-Oxygen Species Research

The term "nickel peroxide" was first introduced by organic chemists in the 20th century to describe a class of potent stoichiometric oxidants capable of oxidizing a variety of organic compounds. nih.govacs.orgresearchgate.net Historically, it was synthesized through the chemical oxidation of nickel(II) hydroxide (B78521) using strong oxidizing agents like ozone, sodium hypochlorite (B82951), or potassium persulfate. nih.govresearchgate.net Early studies, such as those from the 1960s, focused on its application in organic synthesis, for instance, the oxidation of alcohols, and employed techniques like electron spin resonance to investigate the free-radical intermediates involved in these reactions. nih.govacs.orgbenthamdirect.com

The broader field of nickel-oxygen species research runs parallel to extensive studies on other late transition metal-oxygen complexes, such as those involving iron, manganese, and copper. benthamdirect.comrsc.orgfigshare.com These metals are often investigated for their roles in biological enzymes and as models for synthetic oxidation catalysts. benthamdirect.com For many years, the precise molecular structure of "nickel peroxide" remained ambiguous, with its identity often debated and compared to nickel oxyhydroxide (NiOOH), another key species in nickel chemistry, particularly in the context of battery electrodes and electrocatalysis. nih.gov

A significant evolution in understanding came with the application of advanced computational and spectroscopic techniques. Recent research has challenged the simple "peroxide" designation, revealing a more complex structure. nih.govacs.orgresearchgate.net Utilizing methods like the Stochastic Surface Walking (SSW) method based on a neural network potential energy surface, scientists have identified the compound as a bridging superoxide-containing nickel hydroxide, more accurately termed nickel superoxyhydroxide. nih.govresearchgate.net This structural re-evaluation clarified that superoxide (B77818) moieties are incorporated into the nickel hydroxide lattice, fundamentally altering its chemical environment and reactivity. nih.govacs.org This modern understanding marks a pivotal shift from viewing the material as a simple oxidant to recognizing it as a complex inorganic compound with tunable properties.

Contemporary Significance in Advanced Materials Science and Catalysis

The contemporary significance of nickel-oxygen species, and specifically nickel superoxyhydroxide, is substantial in the fields of advanced materials and catalysis. Nickel's low cost and its ability to exist in multiple oxidation states make it a powerful and economical alternative to precious metal catalysts like palladium. zioc.ru

In catalysis, nickel peroxide systems are being developed for conceptually new approaches, such as the functionalization of inert C-H bonds. zioc.ru The recently elucidated structure of nickel superoxyhydroxide has provided critical insights into its enhanced catalytic performance. nih.govacs.orgresearchgate.net The incorporation of superoxide tunes the local chemical environment of the nickel and oxygen atoms, creating highly active catalytic sites. nih.govacs.orgresearchgate.net This is particularly evident in electrocatalysis, where the material has been used as a probe catalyst for the urea (B33335) oxidation reaction (UOR). Studies have shown that the superoxide-containing nickel peroxide exhibits a 6.4-fold increase in electrocatalytic activity for UOR compared to conventional nickel hydroxide. nih.govresearchgate.net The proposed active site is a five-membered Ni(OO)(OH)Ni ring. nih.govacs.org This enhanced activity is attributed to the preferred oxidation of specific hydroxyl groups within this unique structure. nih.gov Beyond UOR, these materials are also relevant for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. nih.gov

In materials science, hydrated nickel compounds are foundational to energy storage technologies. royalsocietypublishing.orgnih.gov Nickel hydroxides are key components in the electrodes of nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. royalsocietypublishing.orgnih.gov The hydrated form, often represented as Ni(H₂O)ₓ₂, is the electrochemically active material. royalsocietypublishing.orgnih.gov The water content and its association with the nickel cations are crucial to the material's electrochemical properties. royalsocietypublishing.org The insights gained from the study of nickel superoxyhydroxide are paving the way for the rational design of next-generation nickel-based electrocatalysts and energy storage materials with tailored oxygen environments for superior performance. nih.govresearchgate.net

Research Data Tables

Table 1: Physicochemical Properties of Nickel(II) Peroxide Hydrate (B1144303) This table summarizes the key identification and property data for Nickel(II) peroxide hydrate.

| Property | Value | Reference |

| Chemical Formula | NiO₂ · xH₂O | sigmaaldrich.cn |

| Molecular Weight | 90.69 g/mol (anhydrous basis) | sigmaaldrich.cn |

| CAS Number | 86676-91-7 | sigmaaldrich.cn |

| Appearance | Powder | sigmaaldrich.cn |

| InChI Key | WFGXJOHFKNQUMN-UHFFFAOYSA-N | sigmaaldrich.cn |

| Recent Stoichiometry | NiO₂.₃₇H₁.₆₃·0.26H₂O (for a UV/O₃ treated sample) | acs.org |

Table 2: Comparative Catalytic Performance in Urea Oxidation Reaction (UOR) This table presents a comparison of electrocatalytic activity between standard Nickel(II) Hydroxide and the recently identified Nickel Superoxyhydroxide (NP-UV/O₃).

| Catalyst | Max Current Density (Relative) | Onset Potential Shift | Electrochemical Surface Area (ECSA) | Activity Enhancement Factor | Reference |

| Ni(OH)₂ | 1x | 0 mV | 9.68 cm² | - | acs.org |

| Nickel Superoxyhydroxide (NP-UV/O₃) | 4.93x | -49 mV | 5.03 cm² | ~6.4x | nih.govacs.org |

Structure

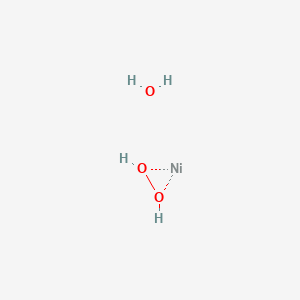

2D Structure

Propiedades

Número CAS |

86676-91-7 |

|---|---|

Fórmula molecular |

H4NiO3 |

Peso molecular |

110.724 g/mol |

Nombre IUPAC |

hydrogen peroxide;nickel;hydrate |

InChI |

InChI=1S/Ni.H2O2.H2O/c;1-2;/h;1-2H;1H2 |

Clave InChI |

FDEQIQCNKZPJQR-UHFFFAOYSA-N |

SMILES canónico |

O.OO.[Ni] |

Origen del producto |

United States |

Structural Elucidation and Chemical Identity of Nickel Ii Peroxide Hydrate

Definitive Structural Characterization

The journey to understand the true nature of Nickel(II) peroxide hydrate (B1144303) has been marked by the evolution of analytical techniques. What was once broadly classified as a simple peroxide is now understood to be a more intricate superoxyhydroxide structure.

Unraveling the Identity as Nickel Superoxyhydroxide

Spectroscopic analyses further support this reclassification. Techniques like Raman spectroscopy have identified O-O vibrational bands that are characteristic of superoxide (B77818) or peroxide moieties. nih.govresearchgate.net Furthermore, low-temperature electron paramagnetic resonance (EPR) spectroscopy provides a key distinction, as the superoxide radical (O₂⁻) is EPR active, while the peroxide dianion (O₂²⁻) is EPR silent. nih.govacs.org The detection of a resonance signal at a g factor of approximately 2.003 is considered a strong indicator of the presence of superoxide in the material. nih.govacs.org

Atomic Coordination Environments and Polyhedral Geometries

In some complex nickel-oxygen compounds, other coordination geometries, such as trigonal bipyramidal and square pyramidal, have been observed. nih.govnih.gov For instance, computational studies on oxygen-rich nickel oxides have identified structures where [NiO₅] units can be described as distorted trigonal bipyramids. nih.gov These polyhedra are linked through shared corners and edges to create a complex three-dimensional network. nih.gov While the predominant geometry in nickel superoxyhydroxide is believed to be octahedral, the presence of these other coordination environments in related materials suggests a high degree of structural flexibility in the broader class of nickel-oxygen compounds.

Bridging Superoxide and Peroxide Moieties: Identification and Role

A key feature of nickel superoxyhydroxide is the presence of bridging dioxygen species that link nickel centers. The distinction between superoxide (O₂⁻) and peroxide (O₂²⁻) moieties is crucial for a precise structural description.

Stoichiometric Variations and Their Structural Implications

The stoichiometry of nickel superoxyhydroxide can vary, and these variations have significant implications for its crystal structure. The general formula can be represented in different ways, reflecting the complex interplay between nickel, oxygen, and hydrogen. For instance, theoretical calculations have identified stable structures with stoichiometries around Ni₁₂O₃₇H₁₀. researchgate.net Experimental elemental analysis of synthesized materials has yielded stoichiometries such as NiO₂.₃₇H₁.₆₃·0.26H₂O. researchgate.net

Hydration Phenomena and Water Interactions within the Compound

The "hydrate" part of the compound's common name points to the crucial role of water in its structure and function. Water molecules are not merely adsorbed on the surface but are integral components of the crystal lattice.

Role of Hydrate Water in Structural Stability and Reactivity

In the layered structure of nickel superoxyhydroxide and related nickel hydroxides, water molecules are typically located in the interlayer spaces, alongside charge-balancing ions. rsc.orgucsd.edu These intercalated water molecules form hydrogen bond networks that are critical for the structural stability of the compound. rsc.org The presence of these water molecules increases the distance between the nickel-containing layers, which in turn weakens the direct interactions between them. rsc.org This can facilitate processes like ion exchange and electrochemical reactions by providing pathways for the movement of ions and solvent molecules.

The degree of hydration can also influence the reactivity of the material. The presence of water in the interlayer spaces can affect the accessibility of the active nickel sites to reactants. researchgate.net Moreover, the water molecules themselves can participate in reaction mechanisms, for example, by acting as proton donors or acceptors. The controlled removal or addition of this structural water can lead to changes in the material's properties and reactivity. rsc.org

Data Tables

Table 1: Structural Parameters of Bridging Dioxygen Species

| Parameter | Value | Reference |

| O-O Bond Distance | 1.322–1.360 Å | researchgate.net |

| On-site Spin | 0.46–0.74 μB | researchgate.net |

| Spectroscopic Signature (Raman) | 926, 1000, 1100 cm⁻¹ | nih.govresearchgate.net |

| Spectroscopic Signature (EPR) | g factor ≈ 2.003 | nih.govacs.org |

Table 2: Representative Stoichiometries of Nickel Superoxyhydroxide

| Formula | Method of Determination | Reference |

| Ni₁₂O₃₇H₁₀ | Theoretical Calculation | researchgate.net |

| NiO₂.₃₇H₁.₆₃·0.26H₂O | Elemental Analysis | researchgate.net |

Comparison with Hydrated Nickel(II) Hydroxides (α- and β-Phases)

To better understand the structure of nickel-containing hydrates, a comparison with the well-characterized polymorphs of nickel(II) hydroxide (B78521), α-Ni(OH)₂ and β-Ni(OH)₂, is instructive. These two phases are pseudopolymorphs with distinct structural arrangements. nih.govroyalsocietypublishing.org

The β-phase (β-Ni(OH)₂) is the more stable and well-defined crystalline form, occurring naturally as the mineral theophrastite royalsocietypublishing.orgwikipedia.org. It possesses a hexagonal close-packed structure, isostructural with brucite (Mg(OH)₂), where Ni²⁺ and OH⁻ ions form layers wikipedia.orged.ac.uk. The layers are held together by van der Waals forces. This phase has a trigonal symmetry with the space group P-3m1 wikipedia.orged.ac.uk.

The α-phase (α-Ni(OH)₂) has a more disordered, turbostratic structure rsc.org. It consists of layers similar to those in β-Ni(OH)₂, but these layers are separated by intercalated water molecules and potentially other anions nih.govroyalsocietypublishing.orgwikipedia.org. This intercalation leads to a significantly larger distance between the nickel hydroxide layers compared to the β-phase researchgate.net. The degree of hydration in α-Ni(OH)₂ can vary, with the formula often written as α-Ni(OH)₂·xH₂O nih.govroyalsocietypublishing.org. Due to the presence of water between the layers, there is little to no tendency for adjacent layers to orient relative to one another, resulting in its characteristic disordered structure royalsocietypublishing.org. In the presence of water, the α-polymorph tends to recrystallize into the more stable β-form wikipedia.org.

Table 2: Structural Comparison of α- and β-Nickel(II) Hydroxide

| Feature | α-Ni(OH)₂ | β-Ni(OH)₂ |

|---|---|---|

| Structure | Layered, turbostratic (disordered) royalsocietypublishing.orgrsc.org | Layered, hexagonal close-packed wikipedia.orged.ac.uk |

| Interlayer Space | Expanded due to intercalated H₂O and anions nih.govresearchgate.net | Tightly packed layers ed.ac.uk |

| Hydration | Intrinsically hydrated (α-Ni(OH)₂·xH₂O) nih.govroyalsocietypublishing.org | Anhydrous, though hydrated forms exist nih.gov |

| Stability | Less stable, converts to β-phase in water wikipedia.org | Thermodynamically more stable wikipedia.org |

| Symmetry | R-3m (idealized) ed.ac.uk | P-3m1 (trigonal) wikipedia.orgresearchgate.net |

| Unit Cell c-axis | ~7.8 Å or greater royalsocietypublishing.org | ~4.6 Å ed.ac.uk |

Water Exchange Dynamics in Nickel(II) Aqua Complexes

In aqueous solutions, the nickel(II) ion exists as a hydrated aqua complex, typically the octahedral hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺ docbrown.infowikipedia.org. The water molecules in this complex are not static; they undergo a continuous exchange with the bulk water molecules of the solvent. This process is a fundamental aspect of the solution chemistry of Ni(II).

The water exchange reaction for the [Ni(H₂O)₆]²⁺ complex generally proceeds through a dissociative substitution pathway wikipedia.orgacs.org. This mechanism involves the departure of one water molecule from the primary coordination sphere to form a transient five-coordinate intermediate, which is then rapidly followed by the entry of a new water molecule from the solvent acs.orgresearchgate.net.

Molecular dynamics simulations have provided insight into this process, showing that the lifetime of the five-coordinate intermediate is very short, on the order of picoseconds (ca. 2.5 ps) acs.orgresearchgate.net. The rate of water exchange is influenced by factors such as charge and electron configuration. For divalent hexa-aquo ions like nickel(II), the exchange rates are intermediate compared to more labile ions like Na⁺ and more inert ions like Al³⁺ wikipedia.org. Simulations and experimental data indicate that the Ni-O bond distance in the first hydration shell is approximately 2.14–2.25 Å acs.orgresearchgate.net.

Table 3: Characteristics of the Hexaaquanickel(II) Ion

| Property | Value / Description |

|---|---|

| Formula | [Ni(H₂O)₆]²⁺ |

| Coordination Geometry | Octahedral docbrown.infowikipedia.org |

| Water Exchange Mechanism | Dissociative acs.orgresearchgate.net |

| Intermediate Species | Five-coordinate complex acs.orgresearchgate.net |

| Ni-O Bond Distance | ~2.14 - 2.25 Å acs.orgresearchgate.net |

Advanced Synthetic Methodologies for Nickel Ii Peroxide Hydrate

Chemical Oxidation Pathways from Nickel(II) Hydroxide (B78521) Precursors

Chemical oxidation represents a versatile and widely employed approach for the synthesis of Nickel(II) peroxide hydrate (B1144303), starting from Nickel(II) hydroxide (Ni(OH)₂) precursors. This strategy relies on the use of potent oxidizing agents to convert Ni(II) to a higher oxidation state, resulting in the formation of nickel peroxide. The choice of oxidant and reaction conditions plays a crucial role in determining the composition, structure, and purity of the final product.

Ozonolysis-Based Synthesis for Enhanced Peroxide Formation

Ozonolysis has emerged as a powerful technique for the synthesis of nickel peroxide from Ni(OH)₂. This method involves the treatment of a Ni(OH)₂ powder with a stream of ozone (O₃) gas. The high oxidizing potential of ozone facilitates the conversion of Ni(II) to a higher oxidation state, leading to the formation of nickel peroxide. acs.org The process can be finely controlled by adjusting parameters such as ozone flow rate, reaction time, and temperature to achieve different degrees of oxidation. acs.org

Research has shown that this gas-solid reaction is effective in transforming Ni(OH)₂ into nickel peroxide. acs.org For instance, Ni(OH)₂ powder can be placed in a reaction vessel under continuous stirring to ensure uniform exposure to the ozone flow. acs.org The transformation can be further enhanced by the simultaneous application of UV irradiation during ozonolysis. acs.org Thermogravimetric analysis can be used to estimate the water content and stoichiometry of the resulting nickel peroxide hydrate. For example, one study reported stoichiometries of NiO₂.₃₇H₁.₆₃·0.26H₂O for a product synthesized via a UV/O₃ process, indicating the formation of a hydrated nickel peroxide species with a high oxidation state. acs.org This method offers a clean synthesis route as it avoids the introduction of other ionic species into the final product. google.comgoogle.com

Utilization of Hypochlorite (B82951) and Persulfate Oxidants

Alkaline solutions of hypochlorite (OCl⁻) and persulfate (S₂O₈²⁻) are effective oxidants for the conversion of Nickel(II) hydroxide to nickel peroxide. These methods are typically carried out in an aqueous medium where a slurry of Ni(OH)₂ is treated with the oxidizing agent.

Hypochlorite Oxidation: Sodium hypochlorite (NaOCl), commonly known as bleach, is a widely used and inexpensive oxidant. researchgate.netscribd.comacsgcipr.org The reaction involves the oxidation of Ni(OH)₂ by the hypochlorite ion in an alkaline solution. The resulting product is a black precipitate of nickel peroxide. rroij.comsciencemadness.org The efficiency of the oxidation can be influenced by factors such as the concentration of the hypochlorite solution, the pH of the medium, and the reaction temperature. For instance, a facile method involves treating a solution of a Nickel(II) salt with a mixture of sodium hypochlorite and sodium hydroxide to precipitate black NiO₂. rroij.com

Persulfate Oxidation: Persulfate salts, such as sodium persulfate (Na₂S₂O₈) or potassium persulfate, are also powerful oxidizing agents for this transformation. In a typical procedure, an aqueous solution of a Nickel(II) salt is first treated with an alkali metal hydroxide to precipitate Ni(OH)₂. Subsequently, a solution of the persulfate salt is added to the suspension at controlled temperatures, typically between 0-5°C, to induce oxidation to nickel peroxide. google.com The reaction is generally stirred for a period to ensure complete conversion. The active oxygen content of the resulting nickel peroxide can be determined by iodometric titration. google.com

| Oxidant | Typical Precursor | Reaction Conditions | Key Findings |

| Ozone (O₃) | Ni(OH)₂ powder | Gas-solid phase reaction, optional UV irradiation | Produces high oxidation state nickel peroxide hydrate; clean synthesis. acs.org |

| Hypochlorite (OCl⁻) | Ni(NO₃)₂ / Ni(OH)₂ | Aqueous alkaline solution | Facile and cost-effective method for producing black nickel peroxide precipitate. researchgate.netrroij.com |

| Persulfate (S₂O₈²⁻) | NiSO₄ / Ni(OH)₂ | Aqueous solution, low temperature (0-5°C) | Yields nickel peroxide with a quantifiable active oxygen content. google.com |

Electrochemical Synthesis and Precursor Formation

Electrochemical methods offer a high degree of control over the synthesis of Nickel(II) peroxide hydrate and its precursors. These techniques allow for the direct formation of thin films on conductive substrates and enable in-situ conversion to the desired peroxide form.

Electrodeposition Techniques for Nickel(II) Hydroxide Films

Electrodeposition is a versatile method for preparing thin films of Nickel(II) hydroxide, the essential precursor for electrochemical peroxide generation. This process involves the electrochemical precipitation of Ni(OH)₂ onto a conductive substrate from a solution containing Ni²⁺ ions. researchgate.net Two primary approaches are commonly used:

Cathodic Electrodeposition: This is the more common method, typically performed in a nickel nitrate (Ni(NO₃)₂) solution. epa.govresearchgate.net At the cathode, nitrate ions are reduced, generating hydroxide ions (OH⁻) in the vicinity of the electrode surface. These locally generated OH⁻ ions then react with the Ni²⁺ ions present in the electrolyte to precipitate a film of Ni(OH)₂. rsc.orgacs.org The morphology and phase of the deposited film (e.g., α-Ni(OH)₂ or β-Ni(OH)₂) can be controlled by adjusting deposition parameters such as current density, potential, deposition time, and electrolyte concentration. researchgate.netacs.org

Anodic Electrodeposition: In this method, a nickel-containing anode is used. Ni²⁺ ions are oxidized to Ni³⁺, which then react with OH⁻ ions to form insoluble nickel oxide-hydroxide (NiO(OH)). rsc.org This technique can produce porous films that are beneficial for applications like supercapacitors. rsc.org

The table below summarizes typical conditions for cathodic electrodeposition of Ni(OH)₂ films.

| Electrolyte | Substrate | Deposition Parameter | Resulting Film Characteristics |

| 0.1 M Ni(NO₃)₂ | Nickel Foam | Potential: -0.9 V | Particle-like morphology, loosely packed structure. researchgate.net |

| Ni(NO₃)₂ solution | Carbon Nanotubes | Electrochemical generation of OH⁻ | Disordered α-phase Ni(OH)₂ nanoparticles. acs.org |

| 0.13 M NiSO₄, 0.13 M NaOAc, 0.1 M Na₂SO₄ | Nickel Foam | Current Density: 1 mA cm⁻² (Anodic) | Porous Nickel Oxide-Hydroxide (NiO(OH)) film. rsc.org |

In-Situ Electrochemical Oxidation for Nickel Peroxide Generation

Once a film of Ni(OH)₂ is deposited on a conductive substrate, it can be electrochemically oxidized in-situ to form nickel peroxide or, more accurately, nickel oxyhydroxide (NiOOH), which represents a higher oxidation state of nickel. iaea.orgncku.edu.twresearchgate.net This conversion is typically achieved by applying an anodic potential to the Ni(OH)₂-coated electrode in an alkaline electrolyte, such as potassium hydroxide (KOH). iaea.orgacs.org

The electrochemical oxidation process involves the reversible redox transition between Ni(OH)₂ and NiOOH. acs.org The formal potential for this transition can be identified using techniques like cyclic voltammetry. ncku.edu.twresearchgate.net The structure of the resulting oxyhydroxide can vary, with different phases (e.g., β-NiOOH, γ-NiOOH) being formed depending on the structure of the starting Ni(OH)₂ and the electrochemical conditions. acs.orgacs.org This in-situ method is highly advantageous for applications requiring direct integration of the active material into an electrode assembly, as it ensures good electrical contact between the nickel peroxide layer and the current collector. iaea.org

Precipitation and Solution-Phase Approaches for Controlled Synthesis

Precipitation and other solution-phase methods are fundamental for producing Nickel(II) hydroxide, the precursor for nickel peroxide, in powder form. These "bottom-up" approaches allow for control over particle size, morphology, and crystallinity by manipulating the reaction conditions.

A common and straightforward method is chemical precipitation, which involves the basification of an aqueous solution of a Nickel(II) salt, such as Ni(NO₃)₂, NiCl₂, or NiSO₄, by adding a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). acs.orgresearchgate.netnih.govelectrochemsci.org This leads to the precipitation of α-Ni(OH)₂ or β-Ni(OH)₂. researchgate.net For instance, adding a KOH solution to a stirred solution of Ni(NO₃)₂·6H₂O results in a green suspension of Ni(OH)₂. acs.org The precipitate can then be aged, sometimes at elevated temperatures, to control its crystalline phase and particle size. acs.org

The precipitated Ni(OH)₂ can then be converted to nickel peroxide using the chemical oxidation methods described previously. Alternatively, some precipitation methods can directly yield nickel peroxide. For example, by adding a mixture of sodium hypochlorite and NaOH to a Nickel(II) nitrate solution, a black precipitate of NiO₂ can be formed directly. rroij.com

Other solution-based techniques for synthesizing the Ni(OH)₂ precursor include:

Sol-gel synthesis: This method involves the formation of a colloidal suspension (sol) that is then gelated to form a solid network. researchgate.netnih.gov

Hydrothermal/Solvothermal synthesis: These methods are carried out in a sealed vessel (autoclave) at elevated temperatures and pressures, often yielding highly crystalline materials with controlled morphologies. nih.govekb.eg

These methods provide a versatile platform for producing precursor materials with tailored properties, which subsequently influences the characteristics of the final this compound product.

Co-precipitation Methods for Nanostructured Materials

Co-precipitation is a widely utilized and straightforward method for synthesizing nanostructured nickel compounds. electrochemsci.orgworldscientific.comkashanu.ac.ir This technique involves the simultaneous precipitation of a nickel salt precursor, such as nickel nitrate hexahydrate or nickel chloride hexahydrate, with a precipitating agent, typically a strong base like sodium hydroxide or potassium hydroxide, in an aqueous solution. electrochemsci.orgkashanu.ac.irscispace.com

The fundamental process involves dissolving a nickel salt in a solvent, followed by the slow addition of a precipitating agent under vigorous stirring. electrochemsci.org This leads to the formation of a precipitate, which is then separated by centrifugation, washed to remove impurities, and dried. electrochemsci.org The pH of the reaction mixture is a critical parameter that can influence the size and morphology of the resulting nanoparticles. scispace.com For instance, studies on the synthesis of nickel oxide nanoparticles, a related compound, have shown that different pH values (e.g., pH 6 vs. pH 12) can result in variations in particle size and shape, such as nanorods versus spherical grains. scispace.com

While many studies focus on the synthesis of nickel oxide (NiO) where the initial precipitate is subsequently calcined, the initial precipitate formed is often a hydrated nickel hydroxide phase. electrochemsci.orgrroij.com This precursor can then be chemically oxidized to form this compound. The co-precipitation method offers a cost-effective and scalable route to produce the precursor materials necessary for obtaining nanostructured this compound.

Table 1: Co-precipitation Parameters for Synthesis of Nickel-Based Nanomaterials

| Nickel Precursor | Precipitating Agent | Key Parameters | Resulting Material (after processing) | Reference |

|---|---|---|---|---|

| Nickel nitrate hexahydrate (Ni(NO3)2·6H2O) | Sodium hydroxide (NaOH) | Slow addition of NaOH with vigorous stirring | NiO Nanoparticles | electrochemsci.org |

| Nickel chloride hexahydrate (NiCl2·6H2O) | Sodium hydroxide (NaOH) | Annealing at 300°C and 400°C | Nanostructured NiO | worldscientific.com |

| Nickel nitrate hexahydrate (Ni(NO3)2·6H2O) | Sodium hydroxide (NaOH) | pH control (pH 6 and pH 12) | NiO Nanoparticles with varying morphology | scispace.com |

Surfactant-Assisted Synthesis for Morphological Control

The morphology of this compound nanomaterials can be precisely controlled through the use of surfactants during the synthesis process. rroij.comresearchgate.net Surfactants are organic molecules that can influence the nucleation and growth of nanoparticles, leading to the formation of specific shapes and sizes. researchgate.net In a typical surfactant-assisted synthesis, a surfactant is added to the reaction mixture containing the nickel salt precursor before the addition of the precipitating or oxidizing agent. rroij.com

Different types of surfactants, including cationic, anionic, and non-ionic, have been employed to control the morphology of nickel-based nanostructures. researchgate.net For example, the use of cetyltrimethylammonium bromide (CTAB), a cationic surfactant, has been shown to produce nanocubic structures. researchgate.net In contrast, the use of sodium dodecyl sulfate (SDS), an anionic surfactant, can lead to the formation of nanoblades, while a non-ionic surfactant like Tween 80 can result in nanospheres. researchgate.net Other surfactants such as sodium laureth sulfate (SLES) and Triton X-100 have also been used to influence the size of the resulting nanoparticles. rroij.com

The mechanism of morphological control by surfactants involves the adsorption of surfactant molecules onto the surfaces of the growing nanocrystals. This selective adsorption can inhibit or promote growth on specific crystal facets, thereby directing the final shape of the nanoparticle. The choice and concentration of the surfactant are critical parameters that determine the final morphology of the synthesized material. researchgate.net

Table 2: Influence of Surfactants on the Morphology of Nickel-Based Nanostructures

| Surfactant | Surfactant Type | Resulting Morphology | Reference |

|---|---|---|---|

| Cetyltrimethylammonium bromide (CTAB) | Cationic | Nanocubic | researchgate.net |

| Sodium dodecyl sulfate (SDS) | Anionic | Nanoblades | researchgate.net |

| Tween 80 (Polysorbate 80) | Non-ionic | Nanospheres | researchgate.net |

| Sodium laureth sulfate (SLES) | Anionic | Size control of nanoparticles | rroij.com |

| Triton X-100 | Non-ionic | Size control of nanoparticles | rroij.com |

Post-Synthetic Treatments and Modifications for Phase Tuning

Post-synthetic treatments are crucial for modifying the phase and properties of as-synthesized this compound. These treatments can involve thermal annealing or chemical modification to achieve the desired crystal structure and composition.

Thermal annealing is a common post-synthetic treatment used to induce phase transformations. aip.orgup.ac.zacitedrive.com For instance, the precursor material, often a nickel hydroxide or a hydrated nickel compound, can be converted to nickel oxide (NiO) by heating it at elevated temperatures. researchgate.netaip.orgup.ac.za The annealing temperature plays a significant role in the crystallinity and grain size of the final product. acs.orgyu.edu.jo Studies on the annealing of nickel oxide thin films have shown that increasing the annealing temperature can lead to improved crystallinity. aip.orgcitedrive.com While these studies focus on the formation of NiO, the underlying principle of thermal treatment to control the phase is applicable to the broader family of nickel oxides and hydroxides. The thermal decomposition of this compound would also lead to the formation of different nickel oxide phases, and the temperature would be a key parameter in determining the final product.

Chemical treatments offer another route for phase tuning. A notable example is the conversion of nickel hydroxide (Ni(OH)₂) into nickel peroxide through oxidation. acs.org This can be achieved by treating the Ni(OH)₂ powder with strong oxidizing agents such as ozone (O₃) or a combination of ozone and UV light. acs.org The duration of this treatment can be adjusted to control the degree of surface oxygen modification, leading to the formation of nickel peroxides with varying stoichiometries. acs.org This method allows for the precise tuning of the oxygen content in the final material, which can be described as a nickel superoxyhydroxide. acs.org Furthermore, the electrochemical cycling of nickel hydroxide-based materials in alkaline media can induce phase changes, transitioning from an initial hydrated α-hydroxide phase to a γ-oxyhydroxide phase. researchgate.net

Spectroscopic and Analytical Characterization Techniques in Nickel Ii Peroxide Hydrate Research

Spectroscopic Probing of Electronic and Vibrational Structures

Spectroscopy is a cornerstone in the study of nickel peroxide species, offering detailed information about the elemental composition, bonding environments, and electronic properties that define this compound.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the constituent elements in Nickel(II) peroxide hydrate (B1144303). Analysis of the core level spectra, particularly the Ni 2p and O 1s regions, provides direct evidence of the chemical environment.

The Ni 2p spectrum of nickel-based oxides and hydroxides is complex, often featuring multiple peaks and satellite structures that are indicative of different oxidation states. researchgate.net For nickel compounds, the Ni 2p3/2 peak is analyzed to distinguish between Ni²⁺ and Ni³⁺ states. In materials containing nickel peroxide, fitting peaks corresponding to Ni²⁺ are typically observed around 855.1 eV, while peaks ascribed to Ni³⁺ can appear at slightly higher binding energies, such as 856.1 eV to 856.6 eV. researchgate.net The presence and ratio of these states are critical for confirming the peroxide nature of the material, as opposed to a simple hydroxide (B78521) or oxide. rsc.org

The O 1s spectrum is equally vital. In studies of nickel oxides, a peak at a binding energy of approximately 529.3-529.7 eV is typically assigned to lattice oxygen (O²⁻) in NiO. uwo.carsc.org However, in peroxidic and related high-valent oxygen species, additional features appear at higher binding energies. A significant enhancement in a peak located around 531.8 eV is considered indicative of high-valent oxygen species, such as peroxide (O₂²⁻) or superoxide (B77818) (O₂⁻). acs.orgnih.gov Deconvolution of the O 1s spectra can suggest a high content of these species, reaching up to 28.6% in some preparations. acs.orgnih.gov Older studies identified a single O(1s) peak around 530.5 eV for what was termed 'nickel peroxide', which upon thermal decomposition, splits into components at 529.7 eV (NiO) and 531.4 eV. rsc.org This highlights the sensitivity of XPS in tracking chemical transformations and identifying the unique oxygen environment in the peroxide compound.

Table 1: Representative XPS Binding Energies for Nickel and Oxygen Species

| Core Level | Species/State | Typical Binding Energy (eV) | Reference(s) |

|---|---|---|---|

| Ni 2p₃/₂ | Ni²⁺ | 855.1 | researchgate.net |

| Ni 2p₃/₂ | Ni³⁺ | 856.1 - 856.6 | researchgate.net |

| O 1s | Lattice Oxygen (O²⁻ in NiO) | 529.3 - 529.7 | uwo.carsc.org |

| O 1s | Peroxide/Superoxide (O₂ⁿ⁻) | ~531.8 | acs.orgnih.gov |

Raman spectroscopy is an indispensable tool for investigating the vibrational modes of molecules, providing specific information about the bonding within the material. For Nickel(II) peroxide hydrate, it is particularly effective for identifying the peroxide moiety through its characteristic O-O stretching vibration.

The O-O bond gives rise to distinct peaks in the Raman spectrum, which are typically absent in simple nickel oxides or hydroxides. acs.org Research has shown that upon the formation of nickel peroxide species, new Raman bands appear in the 900-1200 cm⁻¹ region. fu-berlin.de Specifically, peaks observed at approximately 926, 1000, and 1100 cm⁻¹ are generally attributed to the O-O stretching modes of peroxide or superoxide groups. acs.orgnih.gov The exact position of the band can provide clues to the nature of the dioxygen species; for instance, some studies correlate Raman shifts around 1000 cm⁻¹ with a specific O-O bond distance of about 1.2 Å. chemrxiv.org

In situ Raman spectroscopy has been used to monitor the evolution of these species during electrochemical processes. For example, characteristic peaks for superoxide have been observed to evolve around 1150 cm⁻¹. nih.gov The technique can also track the transformation of precursor materials like Ni(OH)₂ into the peroxide form, marked by the disappearance of Ni(OH)₂ peaks (e.g., at 328 and 462 cm⁻¹) and the emergence of new bands associated with Ni-O vibrations in higher oxidation states (e.g., at 480 and 550 cm⁻¹) alongside the crucial O-O signals. acs.orgnih.govacs.org

Table 2: Key Raman Shifts for Nickel Peroxide and Related Species

| Vibrational Mode | Species | Raman Shift (cm⁻¹) | Reference(s) |

|---|---|---|---|

| O-O Stretch | Peroxide/Superoxide | 926, 1000, 1100 | acs.orgnih.gov |

| O-O Stretch | Superoxide | ~1150 | nih.gov |

| Ni-O Bending/Stretching | Ni³⁺OOH / Ni-O | 475, 498, 550 | acs.orgnih.gov |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. It is exceptionally useful in the study of this compound to differentiate between various paramagnetic species, such as Ni³⁺ (a d⁷ ion) and superoxide radicals (O₂⁻), and to probe their electronic environments.

While diamagnetic species like Ni²⁺ (in an octahedral field) and the peroxide ion (O₂²⁻) are EPR-silent, other related species are not. acs.orgdu.ac.in Low-temperature EPR measurements are often employed to distinguish between peroxide and superoxide, as XPS and Raman can sometimes produce broad, overlapping signals for these species. acs.orgnih.gov A resonance signal centered at a g-factor of approximately 2.003 is often an indicator of a superoxide radical, while the peroxide species does not typically produce a signal in this position. acs.orgnih.gov

EPR spectra of nickel peroxide materials can also exhibit signals from Ni³⁺ ions, often observed with g-factors around 2.172. acs.orgnih.gov The presence and intensity of these signals can confirm the oxidation of Ni²⁺ and the formation of high-valent nickel species in conjunction with the peroxide or superoxide moieties. chemrxiv.org This ability to specifically detect and help differentiate paramagnetic centers makes EPR a critical tool for confirming the complex electronic structure proposed for nickel peroxide hydrate, distinguishing it from simpler oxides and hydroxides. acs.orgvcu.edu

Table 3: EPR g-Factors for Species Relevant to Nickel Peroxide Research

| Species | g-Factor | Notes | Reference(s) |

|---|---|---|---|

| Superoxide Radical (O₂⁻) | ~2.003 | Coincides with oxygen vacancy band | acs.orgnih.gov |

| Nickel(III) Ion (Ni³⁺) | ~2.172 | Indicates high-valent nickel | acs.orgnih.gov |

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a compound by measuring its absorbance of light in the ultraviolet and visible regions. This technique can provide information on the formation of nickel-peroxo complexes and the d-d electronic transitions of the nickel ions.

For nickel(II) complexes, which typically exhibit an octahedral or distorted octahedral geometry, specific absorption bands corresponding to spin-allowed d-d transitions are expected. uobabylon.edu.iqresearchgate.net These transitions, such as from the ³A₂g ground state to excited states like ³T₂g, ³T₁g(F), and ³T₁g(P), provide information about the ligand field strength. researchgate.netuu.nl

In the context of nickel peroxide formation, UV-Vis spectroscopy can be used to monitor the reaction of a Ni(II) precursor with a peroxide source like H₂O₂. The formation of a nickel(III)-peroxo complex, for instance, has been shown to exhibit a characteristic absorption spectrum, distinct from the starting Ni(II) complex. nih.gov One study on a mononuclear nickel(III)-peroxo complex reported distinct absorption bands with maxima at 345 nm and 450 nm. nih.gov The appearance of new absorption bands or shifts in existing ones can thus signify the formation of the nickel peroxide hydrate complex and provide insight into its electronic structure. academicjournals.orggoogle.com

Table 4: Illustrative UV-Vis Absorption Bands for Nickel Complexes

| Complex Type | Absorption Maxima (λ_max) | Transition Type | Reference(s) |

|---|---|---|---|

| Ni(II) Aqua Complex [Ni(H₂O)₆]²⁺ | ~394 nm, ~724 nm | d-d transitions (³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F)) | researchgate.net |

| Nickel(III)-Peroxo Complex | 345 nm, 450 nm | Ligand-to-Metal Charge Transfer / d-d | nih.gov |

Diffraction and Microscopic Analysis for Structural Confirmation

While spectroscopy reveals electronic and vibrational details, diffraction techniques are essential for determining the long-range atomic order and crystal structure of the material.

X-ray Diffraction (XRD) is the primary technique for identifying the crystallographic phase of a solid material and determining its lattice parameters. For nickel peroxide hydrate, XRD is used to confirm its structure and differentiate it from related phases like α-Ni(OH)₂, β-Ni(OH)₂, and NiO. royalsocietypublishing.org

The XRD pattern of nickel peroxide is often characterized by broad peaks, suggesting a poorly crystalline or amorphous nature, which presents a significant challenge for detailed structural elucidation. nih.gov However, comparisons with known nickel phases are informative. For example, β-Ni(OH)₂ has a well-defined pattern with a prominent peak corresponding to the (001) plane. royalsocietypublishing.org The α-Ni(OH)₂·xH₂O phase consists of β-Ni(OH)₂-like layers intercalated with water, resulting in a larger interlayer spacing and a shift in the (001) peak to a lower 2θ angle. royalsocietypublishing.org

In studies where nickel peroxide is synthesized, the XRD patterns are carefully analyzed for the appearance of new peaks or the absence of precursor peaks. The calculated lattice parameters from the diffraction pattern can corroborate the formation of a new phase. For instance, a face-centered cubic (FCC) structure with a lattice constant of a = 4.17 Å is characteristic of NiO. up.ac.zaresearchgate.net The structural analysis of nickel peroxide often involves comparing its experimental XRD pattern to theoretical patterns calculated for predicted structures, helping to confirm the presence of a unique superoxyhydroxide phase rather than a simple mixture of known oxides or hydroxides. nih.gov

Table 5: Representative Lattice Parameters for Nickel Compounds from XRD Data

| Compound | Crystal System / Structure | Lattice Parameter(s) (Å) | Reference(s) |

|---|---|---|---|

| β-Ni(OH)₂ | Trigonal (Brucite) | a = 3.126, c = 4.595 | royalsocietypublishing.org |

| α-Ni(OH)₂·xH₂O | Trigonal | a ≈ 5.34, c ≈ 8.0 | royalsocietypublishing.org |

Table 6: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | NiO₂·H₂O |

| Nickel(II) hydroxide | Ni(OH)₂ |

| alpha-Nickel(II) hydroxide hydrate | α-Ni(OH)₂·xH₂O |

| beta-Nickel(II) hydroxide | β-Ni(OH)₂ |

| Nickel(II) oxide | NiO |

| Nickel(III) oxyhydroxide | NiOOH |

Electron Microscopy (TEM, FESEM) for Morphology and Nanoscale Architecture

The morphology and nanoscale architecture of nickel-based materials are pivotal to their chemical and electrochemical performance. Transmission Electron Microscopy (TEM) and Field-Emission Scanning Electron Microscopy (FESEM) are indispensable tools for visualizing these characteristics at high resolution.

Electrochemical Characterization for Redox Properties

The electrochemical behavior of this compound is central to its functionality, particularly in applications such as catalysis and energy storage. A combination of electrochemical techniques is used to map its redox properties comprehensively.

Cyclic Voltammetry (CV) for Electrochemical Response and Reductive/Oxidative Potentials

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of materials. By scanning the potential of an electrode and measuring the resulting current, CV can identify the potentials at which oxidation and reduction events occur. For nickel-based compounds in alkaline media, CV analysis typically reveals a characteristic pair of redox peaks corresponding to the Ni(II)/Ni(III) transition. scirp.orgscirp.org

Studies on materials closely related to this compound, such as Nickel(II) hydroxide (Ni(OH)₂), provide insight into the expected electrochemical response. The oxidation of Ni(OH)₂ to nickel oxyhydroxide (NiOOH) and the subsequent reduction back to Ni(OH)₂ are the key reactions observed. scirp.orgkecs.or.kr Research has shown that nickel peroxide materials can exhibit significantly higher current densities and more negative onset potentials for certain reactions compared to Ni(OH)₂. acs.org The precise potentials for these peaks can vary depending on the material's specific crystalline structure (e.g., α- or β-phase) and the experimental conditions. rsc.org

Table 1: Representative Redox Potentials for Nickel Compounds from Cyclic Voltammetry This table presents data for related nickel compounds to illustrate the typical potential ranges observed.

| Compound/System | Anodic Peak Potential (Oxidation) | Cathodic Peak Potential (Reduction) | Electrolyte | Reference |

|---|---|---|---|---|

| Ni/Ni-Cr Electrode | ~0.48 V vs SCE | ~0.35 - 0.45 V vs SCE | 0.10 M NaOH | scirp.org |

| α-Ni(OH)₂ | 0.38 V | 0.34 V | Alkaline | rsc.org |

| Ni Nanoparticles | 0.46 V (Ni²⁺ → Ni³⁺) | 0.36 V | Alkaline | rsc.org |

| Nickel Electrode | 0.40 V vs Ag/AgCl | 0.27 V vs Ag/AgCl | 1 M KOH | kecs.or.kr |

Chronoamperometry (CA) for Kinetic Current Measurement

Chronoamperometry (CA) is a technique where the potential of the working electrode is stepped to a specific value, and the resulting current is monitored as a function of time. wikipedia.org This method is crucial for evaluating the kinetic current, the stability of the electrochemical process, and the rate of faradaic reactions occurring at the electrode surface. wikipedia.org

In the context of this compound, CA can be used to assess its catalytic activity over time. By holding the potential at a value where oxidation or reduction occurs, researchers can measure the steady-state current, which relates to the reaction rate. This is particularly useful for applications like electrocatalysis, where sustained current output is desired. rsc.org The shape of the current-time transient provides information about the underlying processes, such as diffusion control or charge transfer kinetics, and helps in determining the stability of the material during continuous operation. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer and Interface Behavior

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for investigating the complex interface between an electrode material and an electrolyte. electrochemsci.org By applying a small AC potential perturbation over a range of frequencies, EIS can deconstruct the various electrochemical processes, such as charge transfer resistance, double-layer capacitance, and diffusion. jst.go.jp

The data is often presented as a Nyquist plot, where a semicircle's diameter typically corresponds to the charge-transfer resistance (Rct) at the electrode/electrolyte interface. rsc.org A smaller Rct value signifies faster electron transfer kinetics and, consequently, higher electrochemical activity. rsc.org For nickel-based materials, EIS studies have shown that the formation of a more conductive NiOOH layer during electrochemical activation leads to a significant decrease in charge-transfer resistance. kecs.or.kracs.org This indicates more efficient electron transport within the film. acs.org Comparing different forms of nickel oxide, a reduced state (r-NiO) has been shown to have a much smaller Rct than standard NiO, correlating with its thinner, more conductive nature and superior electrochemical activity. rsc.org

Table 2: Example Charge-Transfer Resistance (Rct) Values from EIS This table illustrates how EIS can differentiate the electrochemical activity of various nickel-based films.

| Electrode Material | Charge-Transfer Resistance (Rct) | Observation | Reference |

|---|---|---|---|

| NiO Film | 465 Ω cm² | Higher resistance, lower activity | rsc.org |

| r-NiO Film (reduced) | 220 Ω cm² | Lower resistance, higher activity | rsc.org |

| ALD NiO Film (Before Activation) | ~1100 Ω | High initial resistance | acs.org |

| ALD NiO Film (After Activation) | <100 Ω | Resistance decreases significantly | acs.org |

Bulk Elemental and Thermal Analysis

Understanding the fundamental composition of this compound is achieved through bulk analysis techniques that determine its elemental makeup and thermal stability.

Elemental Analysis for Precise Stoichiometric Determination

Elemental analysis is a critical technique for determining the precise mass fractions of the constituent elements (nickel, oxygen, hydrogen) in a compound. This data allows for the calculation of its empirical formula and exact stoichiometry.

In the investigation of novel materials like "nickel peroxide," elemental analysis has been instrumental in confirming their composition. For example, a material prepared by treating Ni(OH)₂ with ozone (referred to as NP-UV/O₃) was found to have a stoichiometry of NiO₂.₆₅H₂.₁₅. nih.gov This result confirmed the successful incorporation of extra oxygen into the structure compared to the starting Ni(OH)₂. nih.gov Further refinement of this data, using thermogravimetric analysis (TGA) to account for adsorbed and interlayer water content, led to a corrected stoichiometry of NiO₂.₃₇H₁.₆₃·0.26H₂O. nih.gov This demonstrates the power of combining elemental and thermal analysis to achieve a precise stoichiometric determination, distinguishing the compound from related phases like Ni(OH)₂ or NiOOH. nih.gov

Table 3: Stoichiometric Determination of a Nickel Peroxide Material via Elemental and Thermal Analysis

| Material | Stoichiometry (from Elemental Analysis) | Estimated Water Content (from TGA) | Corrected Stoichiometry (Hydrate Formula) | Reference |

|---|---|---|---|---|

| Ni(OH)₂ | NiO₂.₁₄H₂.₂₈ | 3.11% | NiO₁.₉₈H₁.₉₆·0.16H₂O | nih.gov |

| NP-UV/O₃ ("Nickel Peroxide") | NiO₂.₆₅H₂.₁₅ | 4.53% | NiO₂.₃₇H₁.₆₃·0.26H₂O | nih.gov |

Thermogravimetric Analysis (TGA) for Hydration Levels and Thermal Stability

Thermogravimetric analysis (TGA) is a critical technique for investigating the thermal stability of this compound and quantifying its hydration levels. This method tracks the mass of a sample as it is heated at a controlled rate, revealing distinct temperature ranges for the loss of water molecules and the decomposition of the compound into its constituent oxides.

Research into the thermal decomposition of nickel peroxide and related nickel compounds, such as nickel hydroxides and oxyhydroxides, provides a comprehensive understanding of its thermal behavior. Studies on various forms of nickel hydroxide, which are structurally related to nickel peroxide, show a multi-stage decomposition process. For instance, TGA of β-Ni(OH)₂, a common form of nickel hydroxide, indicates that surface water is typically removed at lower temperatures, around 80–90°C, while incorporated or structural water is lost at higher temperatures, near 160°C. royalsocietypublishing.orgnih.gov In contrast, α-Ni(OH)₂, which has a more hydrated structure, loses its interlayer water at significantly higher temperatures, between 240–300°C, a process that can overlap with the decomposition of the hydroxide to nickel oxide (NiO). royalsocietypublishing.orgnih.gov

In a specific investigation of a synthesized nickel peroxide material, identified as a nickel superoxyhydroxide with the formula NiO₂.₃₇H₁.₆₃·0.26H₂O, TGA revealed a distinct initial weight loss corresponding to the removal of water. acs.org This initial weight loss plateau was determined to be 4.53% for the nickel peroxide sample, which was higher than the 3.11% loss observed for a reference Ni(OH)₂ sample, suggesting a greater amount of loosely bound or adsorbed water in the peroxide material. acs.org

The decomposition of nickel hydroxides and oxyhydroxides generally occurs in stages. For both pure and Fe-doped nickel hydroxide, three main regions of weight loss are observed in TGA plots. The first, between 25°C and 200°C, is attributed to the removal of adsorbed and intercalated water molecules. acs.org The second stage, from approximately 200°C to 310°C, corresponds to the primary decomposition of nickel hydroxide into nickel oxide. acs.org A final weight loss stage can occur at higher temperatures (310–450°C), which is associated with the decomposition of any intercalated anions from the synthesis process. acs.org

The following table summarizes the key thermal events observed in the TGA of nickel peroxide and related nickel compounds.

| Compound/Material | Thermal Event | Temperature Range (°C) | Weight Loss (%) | Reference |

| Nickel Superoxyhydroxide (NP-UV/O₃) | Water Loss | - | 4.53 | acs.org |

| α-Ni(OH)₂ | Removal of Interlayer Water | 240 - 300 | - | royalsocietypublishing.orgnih.gov |

| β-Ni(OH)₂ | Removal of Surface Water | 80 - 90 | - | royalsocietypublishing.orgnih.gov |

| β-Ni(OH)₂ | Removal of Incorporated Water | ~160 | - | royalsocietypublishing.orgnih.gov |

| Pure Nickel Hydroxide | Adsorbed & Intercalated Water | 25 - 200 | 3.7 | acs.org |

| Pure Nickel Hydroxide | Decomposition to NiO | 200 - 310 | 16.3 | acs.org |

| Fe-doped Nickel Hydroxide | Adsorbed & Intercalated Water | 25 - 200 | 7.2 | acs.org |

| Fe-doped Nickel Hydroxide | Decomposition to NiO | 200 - 310 | 16.2 | acs.org |

| β-NiOOH | Decomposition to NiO | 280 - 400 | - | electrochemsci.org |

Computational and Theoretical Investigations of Nickel Ii Peroxide Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes. Its balance of computational cost and accuracy makes it well-suited for exploring the electronic landscape and potential reaction pathways of systems like Nickel(II) peroxide hydrate (B1144303).

Ground and Excited State Spin Configurations

The nickel(II) ion possesses a d⁸ electron configuration, which can result in various spin states depending on the coordination environment. In an octahedral ligand field, such as that provided by water molecules, the Ni(II) center typically exhibits a triplet (S=1) ground state. However, the coordination of a peroxide ligand can significantly alter the d-orbital splitting energies, making other spin states, such as a singlet (S=0), thermally accessible. DFT calculations are crucial for determining the relative energies of these different spin configurations. The interplay between singlet and triplet states is often pivotal to the reactivity of the complex, particularly in reactions involving O-O bond cleavage, where different spin surfaces may offer lower activation barriers global-sci.com. The geometric and electronic structures of nickel-dioxygen species are finely modulated by the nature of the supporting ligands, which can stabilize different oxidation and spin states nih.gov.

| Spin State | Spin Quantum Number (S) | Typical Octahedral Configuration | Relative Energy |

| Singlet | 0 | (t₂g)⁶(eg)² | Varies with ligand field/coordination |

| Triplet | 1 | (t₂g)⁶(eg)² | Often the ground state |

| Quintet | 2 | (t₂g)⁵(eg)³ | Generally higher energy |

Mechanistic Pathways of O-O Bond Cleavage (Homolytic vs. Heterolytic)

A key reactive feature of metal-peroxo complexes is the cleavage of the O-O bond, which is fundamental to their oxidative capabilities. DFT calculations can map the potential energy surfaces for different cleavage mechanisms to determine the most favorable pathway.

Homolytic Cleavage : This pathway involves the symmetric breaking of the O-O bond, which would formally produce two Ni(III)-oxyl radical species. This route has been calculated to be unfavorable for some nickel-peroxide systems in the presence of certain substrates researchgate.net.

Heterolytic Cleavage : This involves an asymmetric bond breaking, often facilitated by proton transfer, to generate high-valent nickel-oxo species, such as Ni(IV)=O or Ni(III)-oxo researchgate.net. In many non-heme iron systems, which serve as models, water-assisted heterolytic cleavage of an Fe(III)-OOH intermediate is a common pathway to forming the active oxidant global-sci.com. For nickel complexes, the solvent environment can significantly influence the partitioning between homolytic and heterolytic pathways researchgate.net.

DFT studies have calculated the activation energy barrier for O-O bond cleavage in a model nickel acylperoxo complex to be 12.6 kcal/mol and 16.5 kcal/mol for the triplet and singlet spin states, respectively global-sci.com. DFT calculations also reveal that the barrier for O–O bond cleavage is generally higher for late transition metals like nickel compared to early transition metals researchgate.net.

Adsorption Energies and Energetics of Intermediates

The catalytic function of Nickel(II) peroxide hydrate involves the binding and transformation of substrates. DFT is used to calculate the adsorption energies of reactants, products, and key reaction intermediates on the nickel center. These calculations provide thermodynamic insight into the stability of species like hydroperoxo (OOH) and oxo (O) intermediates. For instance, on nickel nitride surfaces, a model system for nickel active sites, the adsorption mode of dioxygen (side-on vs. end-on) can be computationally determined. A side-on adsorption often facilitates O-O bond cleavage, whereas an end-on mode can prevent it, promoting the selective formation of hydrogen peroxide ed.ac.uk. Modifying the surface with ligands can sterically hinder the side-on approach, thus altering the reaction selectivity ed.ac.uk.

| Intermediate | Typical Adsorption Mode | Implication for Reactivity |

| O₂ | Side-on | Promotes O-O bond cleavage |

| O₂ | End-on | Suppresses O-O bond cleavage |

| *OOH | End-on | Key intermediate in 2e⁻ oxygen reduction |

First-Principles and Ab Initio Approaches for Molecular Interactions

For higher accuracy, particularly in describing subtle electronic effects and weak interactions, first-principles or ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation with minimal reliance on empirical parameters.

Binding Energy Calculations in Hydrated Nickel(II) Systems

Ab initio calculations have been extensively used to study hydrated nickel(II) complexes. uregina.casmu.ca These studies compute the binding energies of water molecules to the Ni(II) ion, revealing the thermodynamics of hydration. By calculating the Gibbs free energy change for sequential hydration reactions (e.g., [Ni(H₂O)ₙ]²⁺ + H₂O → [Ni(H₂O)ₙ₊₁]²⁺), the most stable hydration number can be determined aip.org. Such calculations affirm that the first coordination sphere is very strongly bound, and these theoretical predictions are in good agreement with experimental data aip.org.

Characterization of Coordination Sphere and Hydrogen Bonding Networks

The structure of the hydrated nickel(II) ion in aqueous solution is a regular octahedron, with the nickel ion coordinating six water molecules. msu.ru The mean Ni-O bond distance in the solid state, determined from numerous crystal structures, is 2.055 Å. mdpi.com Ab initio molecular dynamics (AIMD) simulations can provide a dynamic picture of this hydration shell, capturing the vibrations of the Ni-O bonds and the exchange of water molecules with the bulk solvent.

Beyond the first coordination sphere, a complex network of hydrogen bonds plays a critical role in the structure and reactivity of the complex. The secondary coordination sphere, shaped by these H-bonds, can stabilize reactive intermediates and influence the electronic properties of the metal center. rsc.orgnih.gov The influence of H-bonds on the ability of metal complexes to bind and activate O₂ has been a subject of significant study. mdpi.com Computational studies have shown that these secondary sphere interactions are critical for stabilizing certain oxidation states and can control reaction pathways. rsc.orgmdpi.com

Molecular Dynamics and Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Computational simulations provide a powerful lens for examining the intricate behavior of chemical systems at an atomic level. For this compound, Molecular Dynamics (MD) and hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are invaluable tools for elucidating its structural and dynamic properties in solution. These methods allow researchers to model the complex interactions between the nickel compound and its surrounding solvent environment, offering insights that are often difficult to obtain through experimental techniques alone.

MD simulations treat atoms and molecules as classical particles, with their interactions described by a force field. This approach is computationally efficient and can be used to simulate large systems over extended timescales. By solving Newton's equations of motion for each particle, MD simulations can track the trajectory of every atom, revealing the dynamic evolution of the system. This can provide information on properties such as radial distribution functions, coordination numbers, and the dynamics of solvent exchange.

For a more accurate description of the electronic structure and reactivity of the this compound core, the QM/MM approach is employed. In this hybrid method, the central part of the system, such as the nickel ion and its immediate ligands (peroxide and water molecules), is treated with quantum mechanics, which provides a highly accurate description of chemical bonding and electronic effects. The surrounding solvent and other less critical parts of the system are treated with the computationally less expensive molecular mechanics force field. This multiscale approach allows for the accurate modeling of chemical reactions and other electronic phenomena within a large, solvated environment.

Water exchange reactions around metal ions are fundamental processes in coordination chemistry and are crucial for understanding reactivity and catalysis. While direct simulation studies on this compound are not extensively documented, insights can be drawn from simulations of the hydrated Nickel(II) ion (Ni²⁺).

Classical MD and combined QM/MM MD simulations have been utilized to investigate the hydration structure and water exchange dynamics of the Ni(II) ion. researchgate.net These simulations have shown that the water exchange reaction for a six-coordinate Ni(II) ion proceeds through a dissociative mechanism, involving a five-coordinate intermediate with a lifetime of approximately 2.5 picoseconds. researchgate.net

In the context of this compound, the presence of the peroxide ligand would significantly influence the water exchange dynamics. The peroxide ligand's electronic properties and steric bulk would alter the stability of the coordination sphere and the energy barrier for water dissociation and association. QM/MM simulations would be particularly well-suited to study this, as they can accurately model the electronic rearrangements that occur during the ligand exchange process. By defining the QM region to include the Nickel(II) ion, the peroxide ligand, and the first solvation shell of water molecules, researchers can obtain a detailed understanding of the reaction mechanism and the role of the peroxide ligand in modulating the water exchange rates.

Table 1: Comparison of Simulation Parameters for Hydrated Ni(II) Ion Studies

| Simulation Type | Potential/Method | Key Findings | Reference |

| Classical MD | Newly constructed 2-body potential | Observed a 6-coordinate hydration structure and a dissociative water exchange mechanism. | researchgate.net |

| Classical MC | Newly constructed 2-body potential | Also observed a 6-coordinate hydration structure. | researchgate.net |

| QM/MM-MD | Hartree-Fock level QM | Provided average structural parameters in good agreement with experimental values. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The dynamic behavior of this compound in a solvated environment is critical to its function in various chemical processes, including its role as an oxidizing agent. americanelements.com MD and QM/MM simulations can provide a detailed picture of how the compound interacts with solvent molecules and how these interactions influence its structure and reactivity.

Simulations can reveal the structure of the solvation shells around the this compound complex. The arrangement of water molecules in the first and second solvation shells, as well as the hydrogen bonding network between the hydrate's water molecules and the bulk solvent, can be characterized. For instance, studies on the interaction of water molecules with nickel surfaces have shown the formation of an adsorbed water 'bilayer', where the first layer is directly bonded to the surface and subsequent layers are held by hydrogen bonds. researchgate.net A similar layered and structured solvation environment is expected around the this compound molecule.

Furthermore, simulations can probe the dynamic fluctuations of the complex, including the vibrations of the Ni-O bonds and the librational motions of the coordinated water molecules. These dynamics are important for understanding the stability of the complex and the pathways for its reactions. For example, the dynamic oxidative behavior of nickel oxy/hydroxide (B78521) films, which involves higher-valent nickel peroxide species, has been investigated to understand catalytic oxygen evolution. nih.gov These studies highlight the importance of understanding the dynamic interplay between the nickel center and its oxygen-containing ligands.

The use of adaptive QM/MM methods, where the definition of the QM and MM regions can change dynamically during the simulation, would be particularly advantageous for studying the dynamic behavior of this compound. rsc.org This approach allows for a more flexible and efficient simulation of processes where the region of chemical interest changes over time, such as during a chemical reaction or significant structural rearrangement.

Advanced Structural Prediction Methodologies (e.g., Stochastic Surface Walking)

Determining the precise geometric structure of complex chemical species like this compound can be a significant challenge, both experimentally and computationally. Advanced structural prediction methodologies, such as the Stochastic Surface Walking (SSW) method, offer a powerful computational approach to explore the potential energy surface (PES) and identify stable structural isomers. lasphub.comnih.govresearchgate.net

The SSW method is an unbiased and general-purpose algorithm for both structure prediction and reaction pathway sampling. nih.gov It operates by performing a series of "walks" on the potential energy surface, starting from an initial guess structure. The method smoothly perturbs the structure and uses a bias potential to overcome energy barriers, allowing it to escape local minima and explore a wider range of the PES. researchgate.net This is combined with Metropolis Monte Carlo criteria to decide on the acceptance of new structures. lasphub.com

For this compound, the SSW method could be employed to:

Identify the global minimum energy structure: By starting from various random or chemically intuitive initial structures, the SSW algorithm can systematically explore the PES to locate the most stable arrangement of the atoms.

Discover low-energy isomers: The method can reveal other stable or metastable isomers of this compound, which may coexist under certain conditions and exhibit different reactivity.

The SSW method can be extended to periodic crystal systems, known as the SSW-crystal method, which would be particularly useful for predicting the crystal structure of solid this compound. lasphub.comrsc.org This extension effectively couples the movement of the atoms with the degrees of freedom of the crystal lattice. lasphub.com

By combining the SSW method with first-principles electronic structure calculations (like Density Functional Theory), a highly accurate prediction of the structure and energetics of this compound can be achieved. This information is fundamental for understanding its chemical and physical properties.

Table 2: Key Features of the Stochastic Surface Walking (SSW) Method

| Feature | Description | Relevance to this compound |

| Unbiased PES Exploration | The method does not rely on preconceived notions of the structure and can explore the potential energy surface without user bias. | Can potentially uncover novel and unexpected stable structures of the compound. |

| Barrier Crossing | Employs a bias potential to surmount high energy barriers between different minima on the PES. | Essential for moving beyond kinetically trapped local minima to find the global minimum structure. |

| Pathway Sampling | Can generate a continuous trajectory of minimum energy structures, providing insights into reaction pathways. | Could be used to explore the pathways of formation or decomposition of this compound. |

| Efficiency | The step length of the surface walking and the number of Gaussian potentials can be tuned to balance exploration speed and resolution. lasphub.com | Allows for efficient exploration of the complex potential energy surface of a hydrated coordination compound. |

This table is interactive. Click on the headers to sort the data.

Research Applications and Electrocatalytic Performance of Nickel Ii Peroxide Hydrate

Electrocatalysis in Oxygen Evolution Reactions (OER) and Water Splitting

The oxygen evolution reaction is a critical bottleneck in water splitting for hydrogen production due to its sluggish kinetics. Nickel-based materials, particularly those that form nickel oxyhydroxide (NiOOH) species under operational conditions, have emerged as highly efficient and cost-effective electrocatalysts for OER. rsc.orgresearchgate.net

Active Site Identification and Mechanistic Insights in OER

The electrocatalytic activity of nickel-based materials in OER is intrinsically linked to the in-situ formation of nickel oxyhydroxide (NiOOH) on the catalyst surface. rsc.orgsciopen.com This NiOOH phase, particularly the γ-NiOOH structure, is widely considered to harbor the active sites for the reaction. rsc.orgacs.org The oxidation state of nickel in these active species is a subject of ongoing research, with evidence pointing towards the importance of Ni(III) and even Ni(IV) states in the catalytic cycle. rsc.orgacs.orgcanterbury.ac.nz

The mechanism of OER on nickel-based catalysts involves the transfer of electrons at the metal d-band energy level. rsc.org To minimize the overpotential required for the reaction, the energy level of the metal ion redox centers should be close to the thermodynamic potential of water oxidation (1.23 V vs. SHE). rsc.org Recent studies have also highlighted the role of lattice oxygen in the OER mechanism, suggesting a more complex interplay between the metal centers and the surrounding oxygen atoms than previously understood. rsc.org Some research suggests that over-oxidation can lead to the formation of Ni(IV) species, which may initially enhance but ultimately lead to a decrease in performance over time. canterbury.ac.nz

Synergistic Effects in Mixed Metal Oxyhydroxide Catalysts

The introduction of other metals into the nickel oxyhydroxide structure has proven to be a highly effective strategy for enhancing OER performance. acs.orgmdpi.com This improvement is attributed to synergistic effects between the different metal cations, which can modify the electronic structure, increase the number of active sites, and enhance conductivity. mdpi.comresearchgate.net

Iron is a particularly effective dopant for nickel-based OER catalysts. acs.orgacs.org The incorporation of iron into the nickel hydroxide (B78521) lattice can facilitate charge transfer to the nickel sites, making them more efficient for water oxidation. acs.org Studies on Fe-doped NiOOH have shown that these bimetallic catalysts can have significantly lower activation energies for OER compared to their monometallic counterparts. acs.org For instance, iron-doped nickel phosphate (B84403) has demonstrated remarkable OER activity, achieving a current density of 10 mA cm⁻² at an overpotential of just 220 mV. acs.org

Beyond iron, other transition metals like cobalt and vanadium have also been investigated as dopants. mdpi.comnih.gov Trimetallic systems, such as Fe and V co-doped nickel (oxy)hydroxide, have shown exceptional performance, with theoretical calculations suggesting that the vanadium sites can provide near-optimal binding energies for OER intermediates. nih.gov The synergistic interplay between multiple metal ions in these complex catalysts offers a promising avenue for designing next-generation OER electrocatalysts. rsc.orgmdpi.com

Catalytic Activity in Hydrogen Peroxide Oxidation and Reduction

Nickel-based compounds, including nickel peroxide species, exhibit significant catalytic activity towards the oxidation and reduction of hydrogen peroxide (H₂O₂). This property is leveraged in the development of electrochemical sensors for H₂O₂ detection, a crucial task in various fields, including biology, industry, and environmental monitoring. mdpi.comnih.gov

Electrochemical Sensing Platforms for Hydrogen Peroxide

Electrochemical sensors based on nickel compounds offer a sensitive and reliable method for H₂O₂ quantification. mdpi.combohrium.com These sensors typically operate by measuring the current generated from the electrocatalytic oxidation or reduction of H₂O₂ at the surface of a modified electrode. mdpi.comresearchgate.net Nickel hexacyanoferrate complexes, for example, have been successfully employed as electrocatalysts in H₂O₂ sensors. mdpi.com The catalytic process involves the nickel centers facilitating the electron transfer reactions of H₂O₂. mdpi.commassey.ac.nz

| Catalyst | Detection Limit | Sensitivity | Reference |

| Ni-HCF-CND/SPCE (reduction) | 0.49 µM | - | mdpi.com |

| Ni-HCF-CND/SPCE (oxidation) | 3.22 µM | - | mdpi.com |

| NiCo-LDH HC | 0.22 µM | 7050 µA mM⁻¹ cm⁻² | bohrium.com |

| Ni-Bi/CC | 0.85 nM | 18320 µA mM⁻¹ cm⁻² | researchgate.net |

Role of Nickel(II) Porphyrazine Complexes in Peroxide Electroreduction

Porphyrazine complexes containing nickel(II) have emerged as promising candidates for the electrocatalysis of hydrogen peroxide reduction. researchgate.netmdpi.com These macrocyclic compounds can be combined with various carbon nanomaterials, such as carbon nanotubes and reduced graphene oxide, to create hybrid electrode materials with enhanced electrocatalytic properties. mdpi.comnih.gov

The nickel(II) center in the porphyrazine complex is believed to be the active site for the electrocatalytic reduction of H₂O₂. mdpi.com The carbon nanomaterial support serves to increase the surface area and improve the electrical conductivity of the electrode, facilitating efficient electron transfer. researchgate.netmdpi.com Studies have shown that electrodes modified with a nickel(II) phthalimide-substituted porphyrazine combined with multi-walled carbon nanotubes exhibit excellent electrocatalytic performance for both the oxidation and reduction of hydrogen peroxide, with a low detection limit and a wide linear range. mdpi.comnih.gov

Enhanced Electrocatalysts for Urea (B33335) Oxidation Reaction (UOR)

The urea oxidation reaction (UOR) presents an attractive alternative to the OER in applications such as hydrogen production and direct urea fuel cells, as it requires a lower thermodynamic potential. mdpi.com Nickel-based materials are the most prominent electrocatalysts for UOR, with their activity stemming from the in-situ formation of Ni(III) species. mdpi.comresearchgate.net

Recent research has identified nickel superoxyhydroxide, a form of nickel peroxide, as a highly active phase for UOR. nih.gov This species, containing bridging superoxide (B77818) groups, alters the local chemical environment of the nickel and oxygen atoms, leading to a significant enhancement in electrocatalytic activity. nih.gov Specifically, a nickel superoxyhydroxide catalyst demonstrated a 4.93-fold higher maximal current for UOR compared to conventional nickel hydroxide. nih.gov Theoretical calculations suggest that a Ni(OO)(OH)Ni five-membered ring may be the active site for this enhanced activity. nih.gov

The performance of nickel-based UOR catalysts can be further tuned by controlling their composition and structure. For instance, amorphous nickel tungstate (B81510) has shown superior UOR activity compared to other nickel-based pre-catalysts like β-Ni(OH)₂, Ni-CO₃, and Ni-MoO₄. mdpi.com This highlights that while the in-situ formed Ni³⁺ moieties are the true active sites, the initial pre-catalyst plays a crucial role in determining the number and activity of these sites. mdpi.com

| Catalyst | Current Density at 1.6 V (mA·cm⁻²) | Tafel Slope (mV·dec⁻¹) | Reference |

| β-Ni(OH)₂ | 44.87 | 64.6 | mdpi.com |

| Ni-CO₃ | 117.69 | 40.7 | mdpi.com |

| Ni-SiO₃ | 19.86 | 56.6 | mdpi.com |

| Ni-MoO₄ | 112.60 | 40.2 | mdpi.com |

| Ni-WO₄ | 158.10 | 39.8 | mdpi.com |

| KNiAlF₆ nanosheets | - | - | cardiff.ac.uk |

Impact of Superoxide Incorporation on UOR Activity